Gossypetin 3-methyl ether
Overview
Description
Gossypetin 3-methyl ether is a derivative of gossypetin, a hexahydroxylated flavonoid known for its pharmacological activities, including antioxidant, antibacterial, and anticancer properties. Gossypetin and its derivatives have been isolated from various plants and have been the subject of numerous chemical and biological studies .
Synthesis Analysis
The synthesis of gossypetin derivatives involves chemical transformations and methylation processes. For instance, gossypetin 7-β-D-glucopyranoside can be fully methylated using dimethyl sulfate and potassium carbonate in an acetone medium to produce gossypetin hexamethyl ether . Additionally, the methylation process can lead to the migration of methoxy groups, as observed in the formation of gossypetin hexamethyl ether .
Molecular Structure Analysis
The molecular structure of gossypetin derivatives has been elucidated using chemical and spectroscopic methods. For example, gossypetin-7,8,3',4'-tetramethyl ether has been identified and its structure confirmed through such methods . The constitution of gossypetin derivatives, such as the 8-monoglucoside of gossypetin, has been confirmed by detailed studies of the methylation and hydrolysis products .
Chemical Reactions Analysis
Gossypetin derivatives undergo various chemical reactions, including nuclear oxidation, which can introduce new hydroxyl groups into the molecule. For instance, the oxidation of partial methyl ethers of gossypetin can lead to the formation of compounds with additional hydroxyl groups, which are useful intermediates for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of gossypetin derivatives, such as melting points and spectral data, have been characterized to confirm their structures. For example, the substance previously known as "the acetyl derivative of gossypetin 3,3',4',5,8-pentamethyl ether" was established to be gossypetin hexamethyl ether based on its melting point and IR spectra . The natural occurrence of gossypetin derivatives, such as the 7- and 8-monomethyl ethers, has been reported in various plant species, indicating their stability and presence in different environmental conditions .
Scientific Research Applications
Flavonoid Derivatives and Composition
Gossypetin 3-methyl ether is part of a group of polyoxygenated flavonoid derivatives. Research has identified it in plants like Eugenia edulis, along with other derivatives like gossypetin-3,8-dimethyl ether-5-O-beta-glucoside and myricetin-3,5,3'-trimethyl ether, highlighting its natural occurrence and diversity in plant species (Hussein et al., 2003).
Antioxidant Properties
Gossypetin 3-methyl ether demonstrates significant antioxidant properties. A study on Fagopyrum dibotrys (a perennial herb) isolated this compound and noted its high antioxidant activity in a DPPH radical scavenging assay, indicating its potential use in oxidative stress-related treatments (Wang et al., 2005).
Potential in Cancer Research
A 2019 study highlighted the role of gossypetin in inhibiting esophageal cancer growth both in vitro and in vivo. It was found to inhibit specific protein kinases and induce apoptosis in cancer cells, presenting a promising direction for cancer treatment research (Xie et al., 2019).
Protective Effects on Human Cells
Research indicates that gossypetin 3-methyl ether has protective effects against oxidative stress and inflammation in human keratinocytes. This suggests its potential therapeutic use in skin-related conditions and oxidative stress mitigation (Sobeh et al., 2019).
Atheroprotective Effects
Studies have shown that gossypetin can play a significant role in cardiovascular health. It exhibits atheroprotective effects by inducing autophagy in endothelial cells, reducing atherosclerotic lesions, and improving endothelial function (Lin, 2015).
Anti-Atherosclerotic Potential
Further underlining its cardiovascular benefits, gossypetin has been found to inhibit LDL oxidation and foam cell formation, two key factors in atherosclerosis development. This positions gossypetin as a potential anti-atherosclerotic agent (Chen et al., 2013).
Cytoprotective Role in Chemotherapy
Gossypetin has demonstrated cytoprotective effects against the toxicity of cyclophosphamide in human lymphocyte cultures, suggesting its potential as an adjunct in chemotherapy to protect healthy cells (Ustunsoy et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O8/c1-23-16-13(22)11-9(19)5-10(20)12(21)15(11)24-14(16)6-2-3-7(17)8(18)4-6/h2-5,17-21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHKPDQFOBROCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=C(C1=O)C(=CC(=C2O)O)O)C3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gossypetin 3-methyl ether | |
CAS RN |
86749-51-1 | |
Record name | Gossypetin 3-methylether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086749511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GOSSYPETIN 3-METHYLETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3R23F5MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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